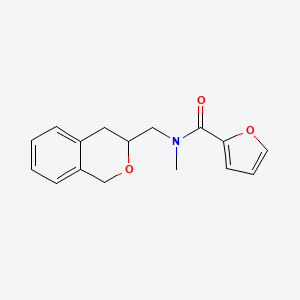
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide: is a synthetic compound with a unique chemical structure that combines an isochroman moiety with a furan carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide typically involves the following steps:
Formation of Isochroman-3-ylmethylamine: This intermediate is prepared by reacting isochroman with formaldehyde and a suitable amine under acidic conditions.
Acylation Reaction: The isochroman-3-ylmethylamine is then acylated with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furan ring or isochroman moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学研究应用
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide: Similar structure but with a benzamide group instead of a furan carboxamide group.
N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide: Contains a benzenesulfonamide group instead of a furan carboxamide group.
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide: Features a pyrazolo[5,1-b][1,3]oxazine ring instead of a furan ring.
These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can lead to differences in their reactivity, biological activity, and applications.
生物活性
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide is a compound of increasing interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an isochroman moiety and a furan ring. This structure contributes to its biological activity by allowing interaction with various molecular targets within biological systems.
The compound's mechanism of action involves binding to specific enzymes, receptors, or proteins, thereby modulating their activity. This modulation can lead to various biological effects, including antimicrobial, antiviral, and anticancer properties. The exact pathways and targets are still under investigation but suggest a complex interplay between the compound and cellular processes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) reported range from 150.7 to 295 μg/mL for different derivatives, suggesting a promising potential as an antimicrobial agent .
Anticancer Potential
The anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. Compounds similar in structure have shown varying degrees of cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF-7), colon adenocarcinoma (LoVo), and leukemia (MV4-11) cells. Notably, some derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as therapeutic agents in cancer treatment .
Table 1: Summary of Biological Activities
属性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(16(18)15-7-4-8-19-15)10-14-9-12-5-2-3-6-13(12)11-20-14/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLVPLHLOPNYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














